

Assessing the Selectivity of CH-150 Against Related Kinase Enzymes

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Compound of Interest

Compound Name: CH 150

Cat. No.: B1668555

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This guide provides a comparative analysis of the investigational inhibitor CH-150, detailing its selectivity against a panel of related protein kinases. The included data and protocols are intended to offer researchers, scientists, and drug development professionals a clear overview of CH-150's performance and equip them with the methodology to conduct similar assessments.

Comparative Selectivity Profile of CH-150

The inhibitory activity of CH-150 was assessed against its primary target, Kinase A, and a selection of closely related kinases (Kinase B, Kinase C, Kinase D) to determine its selectivity profile. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, are summarized in the table below. Lower IC₅₀ values are indicative of higher potency.

Enzyme	IC ₅₀ (nM)	Fold Selectivity vs. Kinase A
Kinase A	15	1
Kinase B	300	20
Kinase C	1,200	80
Kinase D	>10,000	>667

Data presented are hypothetical and for illustrative purposes.

The data indicates that CH-150 is a potent inhibitor of Kinase A. The compound demonstrates a 20-fold higher selectivity for Kinase A over Kinase B and an 80-fold selectivity over Kinase C. CH-150 exhibits minimal activity against Kinase D, showcasing a high degree of selectivity for its intended target within this kinase family.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol outlines a typical luminescence-based kinase assay used to determine the IC₅₀ values for CH-150.

1. Reagents and Materials:

- Recombinant human kinases (Kinase A, B, C, D)
- Kinase-specific peptide substrate
- Adenosine triphosphate (ATP)
- CH-150 (solubilized in DMSO)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Luminescent kinase activity detection reagent
- White, opaque 384-well assay plates
- Plate reader with luminescence detection capabilities

2. Assay Procedure:

- Prepare a serial dilution of CH-150 in DMSO, followed by a further dilution in the kinase buffer.
- Add 5 µL of the diluted CH-150 or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.

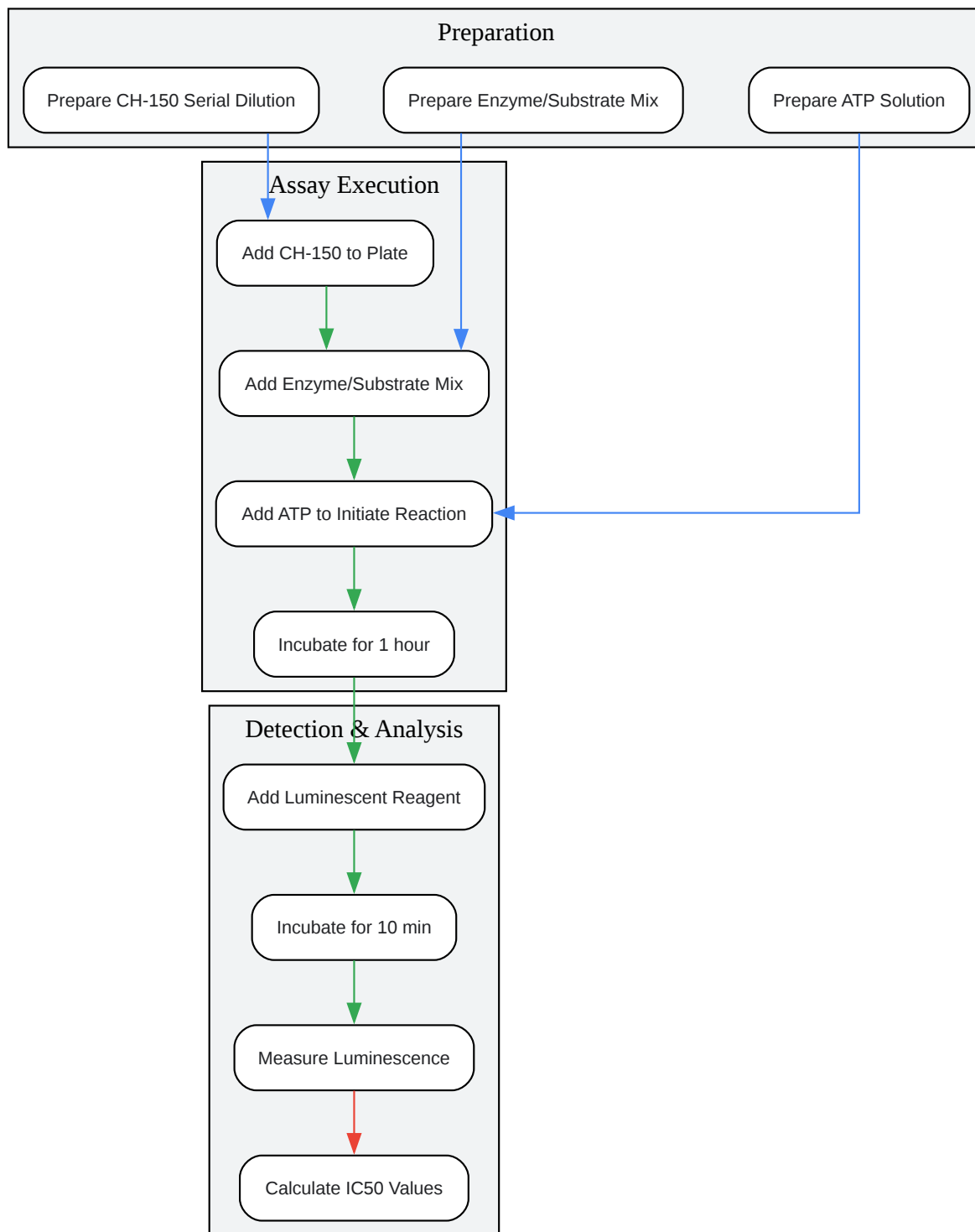
- Add 5 μ L of the enzyme solution (containing the specific kinase and peptide substrate in kinase buffer) to each well.
- Initiate the kinase reaction by adding 5 μ L of ATP solution (at the K_m concentration for each respective kinase) to each well.
- Incubate the plate at room temperature for 1 hour.
- Terminate the kinase reaction and detect the remaining ATP by adding 15 μ L of the luminescent kinase activity detection reagent to each well.
- Incubate the plate at room temperature for a further 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a plate reader.

3. Data Analysis:

- The raw luminescence data is converted to the percentage of kinase activity relative to the vehicle control.
- The percentage of inhibition is calculated for each CH-150 concentration.
- The IC_{50} values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate data analysis software.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro kinase inhibition assay.



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Caption: Workflow for the in vitro kinase inhibition assay.

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